molecular formula C13H13NO2 B8647250 Methyl naphthalen-1-ylglycinate

Methyl naphthalen-1-ylglycinate

Cat. No.: B8647250
M. Wt: 215.25 g/mol
InChI Key: XZPCEHZALHRIPB-UHFFFAOYSA-N
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Description

Methyl naphthalen-1-ylglycinate is an organic compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group attached to the naphthalene ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl naphthalen-1-ylglycinate can be synthesized through several synthetic routes. One common method involves the reaction of naphthylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl 2-[(naphthalen-1-yl)amino]acetate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or crystallization. The choice of solvents, catalysts, and reaction parameters is critical to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl naphthalen-1-ylglycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Methyl naphthalen-1-ylglycinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(naphthalen-1-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(naphthalen-2-yl)acetate
  • Naphthalen-2-yl-acetyl chloride
  • 2-Naphthaleneacetic acid

Comparison

Methyl naphthalen-1-ylglycinate is unique due to the presence of both an amino group and an ester functional group, which confer distinct chemical reactivity and potential biological activity. In contrast, similar compounds like methyl 2-(naphthalen-2-yl)acetate lack the amino group, resulting in different chemical properties and applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(naphthalen-1-ylamino)acetate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)9-14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8,14H,9H2,1H3

InChI Key

XZPCEHZALHRIPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

The N-3,5-dinitrobenzoyl-(R) or (S)-(α-naphthyl)-glycine of formula (III) may be prepared in a common method. For example, commercially available α-naphthylacetonitrile is treated with hydrogen chloride in methanol to thereby give methyl(α-naphthyl)acetoimidate. Then the resulting product is treated with sodium hypochlorite and sodium methylate to give (α-naphthyl)glycine methyl ester. Then this product is treated with 3,5-dinitrobenzoyl chloride. The N-3,5-dinitrobenzoyl-(RS)-(α-naphthyl)glycine methyl ester thus obtained is hydrolyzed to thereby give N-3,5-dinitrobenzoyl-(RS)-(α-naphthyl)glycine which is then optically resolved. Thus the aimed compound can be obtained.
[Compound]
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N-3,5-dinitrobenzoyl-
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(S)-(α-naphthyl)-glycine
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( III )
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methyl(α-naphthyl)acetoimidate
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sodium methylate
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